molecular formula C8H10BrNO2S B6353170 2-Bromo-4,N-dimethyl-benzenesulfonamide, 95% CAS No. 1094668-81-1

2-Bromo-4,N-dimethyl-benzenesulfonamide, 95%

Cat. No. B6353170
CAS RN: 1094668-81-1
M. Wt: 264.14 g/mol
InChI Key: BWNOZURJKOQUOO-UHFFFAOYSA-N
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Description

2-Bromo-4,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It is also known by other names such as 2-Bromobenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,N-dimethyl-benzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group is further substituted with two methyl groups .

Safety and Hazards

The safety data sheet for a similar compound, N-Butylbenzenesulfonamide, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,N-dimethyl-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound also interacts with proteins involved in signal transduction pathways, affecting their function and altering cellular responses .

Cellular Effects

The effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of kinases involved in cell signaling, leading to altered phosphorylation states of target proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4,N-dimethyl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, forming stable complexes that prevent substrate binding and catalytic activity . This compound also modulates the activity of transcription factors, leading to changes in gene expression . Furthermore, it can inhibit or activate enzymes involved in various biochemical pathways, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-4,N-dimethyl-benzenesulfonamide vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . High doses of this compound can result in adverse effects, including cellular damage and disruption of normal physiological processes.

properties

IUPAC Name

2-bromo-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-4-8(7(9)5-6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOZURJKOQUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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